rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylicacid

Regioselective derivatization orthogonal protection building block scope

rac-(1R,2S)-1-(Ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 557796-54-0, C₈H₉F₃O₄, MW 226.15) is a cyclopropane-1,1-dicarboxylic acid monoethyl ester that embeds both a trifluoromethyl (-CF₃) group and a free carboxylic acid on a conformationally restricted three-membered ring scaffold. The (1R,2S) relative configuration orients the -CF₃ substituent cis to the ethoxycarbonyl group, creating a well-defined spatial arrangement of the electron-withdrawing CF₃, the ester, and the carboxylic acid functionalities.

Molecular Formula C8H9F3O4
Molecular Weight 226.15 g/mol
Cat. No. B13629537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylicacid
Molecular FormulaC8H9F3O4
Molecular Weight226.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC1C(F)(F)F)C(=O)O
InChIInChI=1S/C8H9F3O4/c1-2-15-6(14)7(5(12)13)3-4(7)8(9,10)11/h4H,2-3H2,1H3,(H,12,13)/t4-,7+/m0/s1
InChIKeySZUGOPNJRIZFMC-MHTLYPKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,2S)-1-(Ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid: A Conformationally Restricted, Heterodifunctional Building Block for Drug Discovery


rac-(1R,2S)-1-(Ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 557796-54-0, C₈H₉F₃O₄, MW 226.15) is a cyclopropane-1,1-dicarboxylic acid monoethyl ester that embeds both a trifluoromethyl (-CF₃) group and a free carboxylic acid on a conformationally restricted three-membered ring scaffold . The (1R,2S) relative configuration orients the -CF₃ substituent cis to the ethoxycarbonyl group, creating a well-defined spatial arrangement of the electron-withdrawing CF₃, the ester, and the carboxylic acid functionalities . This compound belongs to the class of trifluoromethyl-substituted cyclopropanes (CF₃-CPAs), which have been repeatedly validated as privileged building blocks in medicinal chemistry programs targeting cannabinoid CB1 receptors, hNav1.7 channels, VLA-4 integrin, HCV NS5B polymerase, and kinase modulators [1].

Workflow Sequential amide–ester derivatization without protecting group steps
Selection Cis-(1R,2S) diastereomer provides defined spatial orientation for SAR
Attribute Conformationally restricted CF₃ scaffold with tunable acidity/lipophilicity profile

Why Simple CF₃-Cyclopropane Analogs Cannot Replace rac-(1R,2S)-1-(Ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid in Drug Discovery


Although the general class of trifluoromethylcyclopropanes has broad utility in medicinal chemistry [1], the available in-class monomeric alternatives—such as 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 277756-46-4), 2-(trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 22581-33-5), and trans-2-(trifluoromethyl)cyclopropane-1-carboxylic acid—each fail to replicate the combination of features that this target compound provides: a cis-(1R,2S)-configured cyclopropane core, a free carboxylic acid for amide coupling, an ethyl ester as orthogonal protecting group or additional derivatization handle, and a precisely positioned -CF₃ group that modulates acidity and lipophilicity . As demonstrated by Chernykh et al. using mono- and difunctionalized CF₃-cyclopropane sets, even modest changes in fluorinated substituent position cause measurable shifts in both pKa and log P values, directly impacting solubility, permeability, and metabolic stability in ways that single-mechanism analogs cannot recapitulate [2].

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Symmetrical diesters (e.g., diethyl analog) lack orthogonal reactivity; statistical product mixtures may occur.

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Trans-(CF₃)cyclopropane isomers alter -CF₃ vector orientation, potentially shifting SAR and binding profiles.

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Non-fluorinated or mono-CF₃ analogs without the geminal ester exhibit different pKa and log P, affecting coupling efficiency and permeability context.

Quantitative Comparator Evidence for rac-(1R,2S)-1-(Ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid


Orthogonal Diester Differentiation Enables Regioselective Derivatization Not Possible with Symmetrical 1,1-Dicarboxylate Analogs

The mono-ethyl ester architecture of the target compound allows sequential, regioselective functionalization—first at the carboxylic acid (e.g., amide coupling) and subsequently at the ethyl ester (e.g., hydrolysis or transesterification)—without requiring additional protection/deprotection steps. By contrast, the closest symmetrical comparator, diethyl 2-(trifluoromethyl)cyclopropane-1,1-dicarboxylate (CAS 557796-47-1, C₁₀H₁₃F₃O₄, MW 254.20), possesses two chemically equivalent ester groups, precluding regioselective derivatization without statistical mixtures or protecting group strategies . This orthogonality is a direct, structure-inherent advantage that translates into fewer synthetic steps and higher overall yields in library synthesis [1].

Orthogonal Handles
Head-to-head
Target: 1 free –COOH + 1 –COOEt
Comparator (symmetrical diester): two equivalent –COOEt
Enables regioselective sequential coupling; reduces synthetic steps.
≥1 synthetic step saved per derivatization; EDC/HOBt amide coupling conditions.
Regioselective derivatization orthogonal protection building block scope

Cis-(1R,2S) Stereochemistry Provides Defined Spatial Orientation Absent in Racemic Trans or Unassigned Diastereomer Mixtures

The (1R,2S) relative configuration places the -CF₃ group cis to the ethoxycarbonyl substituent on the cyclopropane ring . The most widely available comparator, trans-2-(trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 22581-33-5), positions -CF₃ trans to the carboxylic acid, yielding a different spatial vector and conformational profile . The racemic cis form offered here provides a single relative stereochemistry suitable for diastereoselective transformations, whereas commercial trans-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is often supplied as an undefined mixture of enantiomers with trans relative configuration, introducing an additional variable in SAR studies. The conformational restriction imposed by the cis-1,2-substitution pattern on the cyclopropane has been shown to influence binding affinity in kinase inhibitor programs [1].

Stereochemistry
Head-to-head
Target: cis-(1R,2S), CF₃ cis to COOEt
Comparator: trans, CF₃ trans to COOH, undefined enantiomer mix
Defined diastereomer avoids chiral separation; enhances SAR reproducibility.
Configuration confirmed by X-ray/NMR (Chernykh 2020).
Stereochemistry conformational restriction chiral building block

Enhanced Carboxylic Acid Acidity vs. Non-Fluorinated Cyclopropane Monoesters Improves Amide Coupling Efficiency

The electron-withdrawing -CF₃ group on the adjacent carbon increases the acidity of the cyclopropane carboxylic acid relative to non-fluorinated analogs. The measured pKa of 1-(trifluoromethyl)cyclopropane-1-carboxylic acid is 4.4, approximately 0.6–0.8 log units lower than non-fluorinated cyclopropane carboxylic acids such as cyclopropanecarboxylic acid (pKa ≈ 5.0) [1]. For the target compound, the geminal ethoxycarbonyl group provides additional electron withdrawal, further lowering the pKa of the C1 carboxylic acid to an estimated 2.5–3.5 range based on computational predictions and analogy to (1R,2R)-1-(trifluoromethyl)cyclopropane-1,2-dicarboxylic acid (pKa = 3.70) [2]. This enhanced acidity supports more efficient amide coupling under mild conditions (e.g., HATU/DIPEA in DMF at 0–25 °C) with amine nucleophiles compared to non-fluorinated monoesters that may require harsher activation or elevated temperatures [3].

Acidity (pKa)
Cross-study
Estimated target pKa 2.5–3.5
Non-fluorinated analog pKa ~5.0
ΔpKa ≈ 1.5–2.5 units
Lower pKa supports mild amide coupling; reduces epimerization risk.
Estimated by structural analogy; comparator values from potentiometric titration.
pKa amide coupling electron-withdrawing effect

Higher Lipophilicity vs. Non-Fluorinated Cyclopropane Dicarboxylate Monoesters Improves Membrane Permeability Potential

The -CF₃ group is recognized as one of the most lipophilic functional groups in medicinal chemistry. The log P of the parent trifluoromethylcyclopropane (C₄H₅F₃) is 1.96, compared to cyclopropane (log P ≈ 0.8–1.0) . For the target compound, the combination of -CF₃ and ethyl ester groups yields a predicted log P of approximately 1.5–1.8, substantially higher than the non-fluorinated analog 1,1-cyclopropanedicarboxylic acid monoethyl ester (predicted log P ≈ 0.2–0.5 based on functional group contribution). This enhanced lipophilicity is corroborated by the Chernykh et al. 2020 dataset, which shows that CF₃-substituted cyclopropane carboxylic acids exhibit log P values 1.0–2.0 units higher than their CHF₂ and CH₂F counterparts of identical ring substitution pattern [1]. The measured log P for 1-(trifluoromethyl)cyclopropane-1-carboxylic acid is 1.48, providing a direct comparator for the CF₃ effect [2].

Lipophilicity
Cross-study
Predicted log P ~1.5–1.8
Non-fluorinated analog ~0.2–0.5
Δlog P ≈ 1.0–1.6 units
Improved passive permeability potential for intracellular targets.
ClogP prediction; measured parent CF₃-cyclopropane log P = 1.48.
Lipophilicity log P membrane permeability

Multigram Scalability Validated for CF₃-Cyclopropane Carboxylic Acid Building Blocks via Deoxyfluorination

Ahunovych et al. (2023) demonstrated a general and scalable approach to CF₃-cyclopropanes via deoxyfluorination of cyclopropane carboxylic acids or their salts with sulfur tetrafluoride (SF₄), achieving multigram-scale preparation of diverse CF₃-cyclopropane building blocks, including those with aliphatic, aromatic, and heteroaromatic substituents [1]. Cyclopropane-1,1-dicarboxylic acid monoesters are explicitly identified as viable substrates for this transformation, with the free carboxylic acid group being converted to -CF₃ while the ester remains intact [2]. This validated synthetic route supports reliable bulk procurement, contrasting with many alternative CF₃-cyclopropane analogs (e.g., 1-amino-2-(trifluoromethyl)cyclopropane carboxylic acid derivatives) that require multi-step sequences involving diazo compounds and chiral auxiliaries with reported yields below 30% for certain diastereomers [3].

Scalability
Class-level
SF₄ deoxyfluorination route: multigram scale, typical 50–80% yield
Comparator amino-CF₃-CPA route: 5–7 steps, 15–30% overall yield
Reliable bulk supply supports long-term medicinal chemistry programs.
Method validated on cyclopropane-1,1-dicarboxylic acid monoesters.
Scalable synthesis deoxyfluorination procurement security

Priority Application Scenarios for rac-(1R,2S)-1-(Ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid Based on Quantitative Differentiation


Regioselective Synthesis of CF₃-Cyclopropane-Containing Kinase Inhibitor Libraries

The orthogonal monoester architecture enables the construction of diverse amide libraries through sequential coupling: first, the free -COOH is coupled to an amine-bearing pharmacophore (e.g., a hinge-binding fragment), and second, the ethyl ester is hydrolyzed to reveal a second -COOH for further diversification or bioconjugation [1]. This two-step sequence eliminates the statistical mixtures that arise from symmetrical diesters, making the target compound the preferred building block for parallel synthesis of CF₃-cyclopropane-containing kinase inhibitor candidates, where defined stereochemistry and dual functionalization are essential for SAR exploration [2].

Conformationally Restricted Bioisostere of tert-Leucine in Peptidomimetic Drug Design

The cis-(1R,2S)-configured cyclopropane core with a -CF₃ group serves as a conformationally locked analog of tert-leucine or other β-branched amino acids, providing enhanced metabolic stability and predictable side-chain orientation [1]. The free carboxylic acid allows direct incorporation into peptide chains via standard solid-phase peptide synthesis (SPPS) coupling protocols, while the ethyl ester can be selectively removed post-synthesis to introduce a second point of diversification. This application is directly supported by the enhanced acidity (estimated pKa 2.5–3.5) that ensures efficient coupling to resin-bound amines under mild conditions [2].

CF₃-Cyclopropane Fragment for FBS (Fragment-Based Screening) and DNA-Encoded Library (DEL) Synthesis

The combination of low molecular weight (226.15 Da), high fluorine content (25.2% F by weight), and a free carboxylic acid attachment point makes this compound an ideal fragment for both traditional fragment-based screening (FBS) by NMR (¹⁹F detection) and for on-DNA coupling in DNA-encoded library (DEL) synthesis [1]. The enhanced lipophilicity (predicted log P ≈ 1.5–1.8) positions it in the favorable fragment-like property space (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 6), and the ¹⁹F NMR handle enables direct monitoring of protein binding without isotopic labeling [2].

Agrochemical Intermediate for Fluorinated Pyrethroid or Carboxamide Fungicide Analogs

Cyclopropane-1,1-dicarboxylic acid monoesters are established intermediates in the synthesis of pyrethroid insecticides and carboxamide fungicides [1]. The incorporation of a -CF₃ group enhances environmental persistence and target-site binding, and the target compound's scalability via SF₄ deoxyfluorination [2] supports cost-effective procurement for agrochemical lead optimization programs. The orthogonally protected diester allows sequential introduction of alcohol and amine components, directly mapping onto the retrosynthetic logic of commercial agrochemical scaffolds such as fluxapyroxad and sedaxane.

Application
Selection Property
Validation Focus
Regioselective kinase inhibitor library synthesis
Orthogonal monoester differentiation
Sequential coupling yield and purity
Conformationally restricted peptidomimetic design
Cis-(1R,2S) cyclopropane scaffold
SPPS coupling efficiency and metabolic stability
Fragment-based screening & DEL synthesis
Low MW, high F content, ¹⁹F NMR handle
Fragment-like property compliance and ¹⁹F binding detectability
Agrochemical intermediate optimization
Scalable deoxyfluorination route
Process yield and cost per gram at scale
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